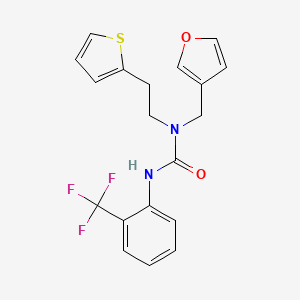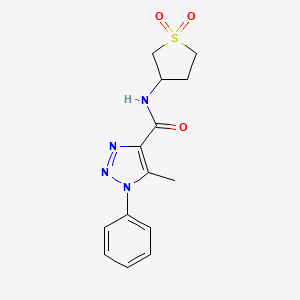
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound . It has been characterized as a series of G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of this compound involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This has led to the identification of a potent and selective GIRK1/2 activator .科学的研究の応用
Chemical Synthesis and Molecular Structure
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds with potential in various chemical synthesis processes and the study of molecular structures. One relevant application is the synthesis of macrolides via activated carboxylates from the photooxygenation of oxazoles, highlighting a method to derive complex organic compounds that could be related to the synthesis or reactivity of similar triazole derivatives (Wasserman, Gambale, & Pulwer, 1981). Additionally, the development of inhibitors for enzymes like soluble epoxide hydrolase, utilizing triazine and triazole derivatives, showcases the role of such compounds in medicinal chemistry for the design of enzyme inhibitors (Thalji et al., 2013).
Antimicrobial and Antitubercular Activities
Research into triazole derivatives extends into antimicrobial and antitubercular activities, where certain triazole compounds have been synthesized and evaluated for their efficacy against microbial strains. For instance, the synthesis and evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents demonstrate moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, suggesting a potential role in developing new antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017). Moreover, novel carboxamide derivatives have shown significant antitubercular and antibacterial activities, indicating the utility of triazole and carboxamide frameworks in addressing infectious diseases (Bodige et al., 2020).
Anticancer Research
The structural motif of triazoles, including this compound, is also explored in anticancer research. Novel anticancer nucleosides based on 1,2,4-triazole nucleosides have been synthesized, offering insights into the development of new therapeutic agents for cancer treatment (Lei et al., 2014). Additionally, the design and synthesis of β-carboline derivatives possessing 1,2,3-triazole rings have shown cytotoxic activity against cancer cell lines, highlighting the potential of triazole derivatives in oncological research (Salehi et al., 2016).
作用機序
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . This can have downstream effects on various physiological processes, potentially including pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
In terms of pharmacokinetics, this compound has been evaluated in tier 1 DMPK assays . The compound displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has favorable ADME properties, which could impact its bioavailability.
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability . This can result in molecular and cellular effects that influence various physiological processes .
Safety and Hazards
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-10-13(14(19)15-11-7-8-22(20,21)9-11)16-17-18(10)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZQDXXAGIRQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

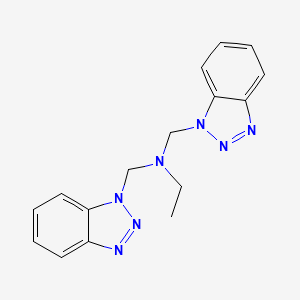

![2-[1-(3-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2981799.png)
![(3Z)-3-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2981800.png)
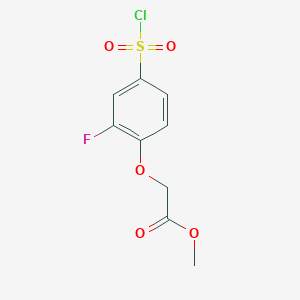
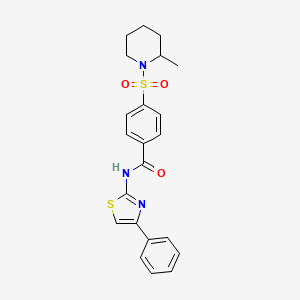
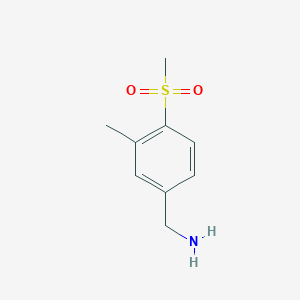
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2981809.png)
![3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid](/img/structure/B2981811.png)

![2-(4-chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2981814.png)
![{[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2981815.png)
